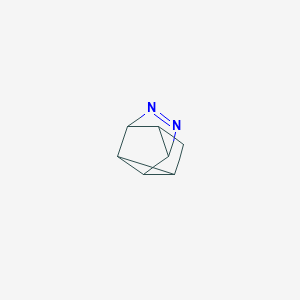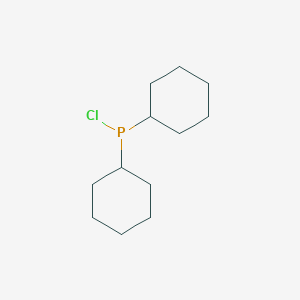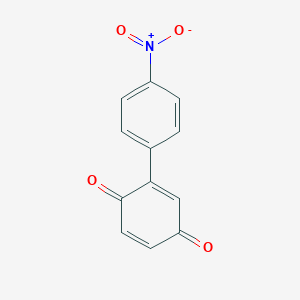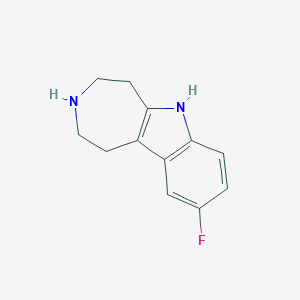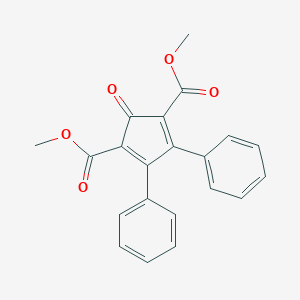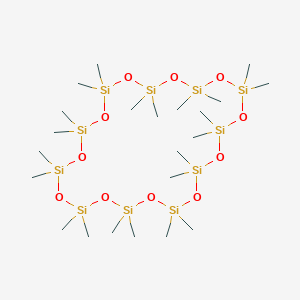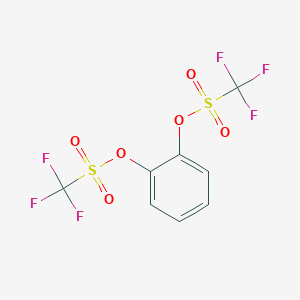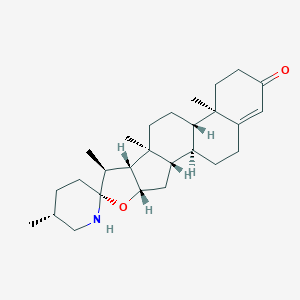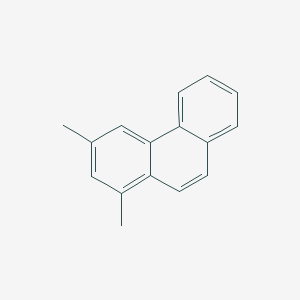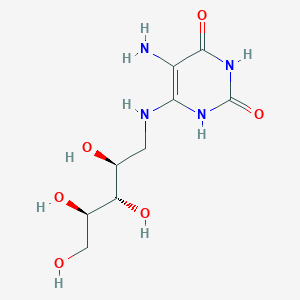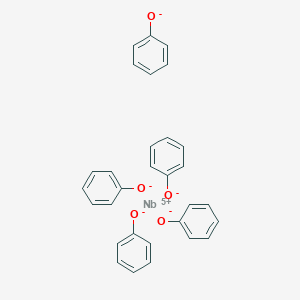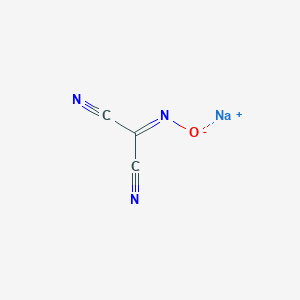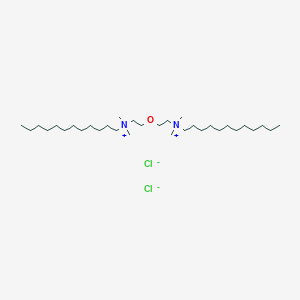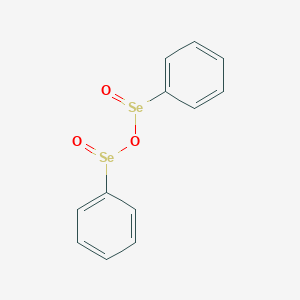
1-Propene, dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propene, dimer, also known as dipropylene, is a chemical compound that is primarily used in the production of polyurethane foam and resins. It is a colorless liquid with a boiling point of 140°C and a molecular weight of 142.24 g/mol. In recent years, there has been a growing interest in the scientific research application of 1-Propene, dimer due to its potential use in various fields such as medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of 1-Propene, dimer is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to bind to certain receptors in the body, such as the vanilloid receptor, which is involved in the perception of pain.
Effets Biochimiques Et Physiologiques
1-Propene, dimer has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory and analgesic effects, as well as antimicrobial activity. It has also been shown to have insecticidal and herbicidal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Propene, dimer in lab experiments include its availability, low cost, and ease of use. It is also relatively stable and non-toxic, making it safe to handle in the laboratory. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are numerous future directions for the scientific research application of 1-Propene, dimer. One potential area of research is the development of new pain relief medications based on its anti-inflammatory and analgesic properties. Another area of research is the development of new insecticides and herbicides based on its insecticidal and herbicidal properties. Additionally, there is potential for the use of 1-Propene, dimer in the production of new materials, such as biodegradable plastics and coatings.
Méthodes De Synthèse
The most commonly used method for the synthesis of 1-Propene, dimer is the catalytic dimerization of propylene. This process involves the use of a catalyst such as aluminum chloride or boron trifluoride, which promotes the reaction between two molecules of propylene to form 1-Propene, dimer. The reaction is typically carried out at high temperatures and pressures, and the resulting product is purified through distillation.
Applications De Recherche Scientifique
1-Propene, dimer has been the subject of numerous scientific studies due to its potential applications in various fields. In the field of medicine, it has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relief medications. Additionally, it has been shown to have antimicrobial activity, which could be useful in the development of new antibiotics.
In the field of agriculture, 1-Propene, dimer has been found to have insecticidal properties, making it a potential candidate for the development of new pesticides. It has also been shown to have herbicidal properties, making it useful in the control of weeds.
In the field of materials science, 1-Propene, dimer has been used in the production of polyurethane foam and resins, which are widely used in the construction and automotive industries. It has also been used in the production of adhesives, coatings, and elastomers.
Propriétés
Numéro CAS |
16813-72-2 |
|---|---|
Nom du produit |
1-Propene, dimer |
Formule moléculaire |
C6H12 |
Poids moléculaire |
84.16 g/mol |
Nom IUPAC |
prop-1-ene |
InChI |
InChI=1S/2C3H6/c2*1-3-2/h2*3H,1H2,2H3 |
Clé InChI |
WHFQAROQMWLMEY-UHFFFAOYSA-N |
SMILES |
CC=C.CC=C |
SMILES canonique |
CC=C.CC=C |
Autres numéros CAS |
16813-72-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



